

N-Butyl lithocholic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Butyl lithocholic acid*

Cat. No.: B15602207

[Get Quote](#)

An In-depth Technical Guide to **N-Butyl Lithocholic Acid**: Chemical Properties, Structure, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

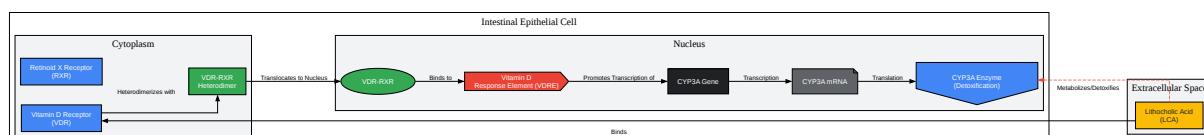
N-Butyl lithocholic acid is a butyl ester derivative of lithocholic acid (LCA), a secondary bile acid. While LCA itself is a well-studied signaling molecule, the esterification to its n-butyl form alters its physicochemical properties, such as lipophilicity, which can influence its biological activity and applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways associated with **N-Butyl lithocholic acid** and its parent compound.

Chemical Properties and Structure

N-Butyl lithocholic acid is synthesized as a derivative of the secondary bile acid, lithocholic acid. Its chemical identity is well-defined, although some physical properties like melting and boiling points are not readily available in the literature, which is common for specialized research compounds.

Table 1: Chemical and Physical Properties of N-Butyl Lithocholic Acid

Property	Value	Source(s)
IUPAC Name	butyl (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate	[1][2]
Synonyms	N-butyl LCA, N-butyl Lithocholate	[2][3]
Molecular Formula	C ₂₈ H ₄₈ O ₃	[1][3]
Molecular Weight	432.7 g/mol (Computed)	[1][3]
Exact Mass	432.36034539 Da (Computed)	[1]
CAS Number	135013-42-2	[2][3]
Appearance	Solid	[3]
Solubility	Sparingly soluble in Ethanol (1-10 mg/ml); Slightly soluble in DMSO (0.1-1 mg/ml)	[3]
SMILES	C--INVALID-LINK-- [C@@]1([H])CC[C@@]2([H]) [C@]3([H])CC[C@]4([H])C-- INVALID-LINK--CC[C@]4(C) [C@@]3([H])CC[C@@]21C	[3]
InChI Key	DVARNCCRARJWLO-WQKHHYSQSA-N	[2][3]


Note: Experimental data for melting point, boiling point, and pKa are not available in the cited literature. The melting point of the parent compound, lithocholic acid, is reported as 184-186°C[4].

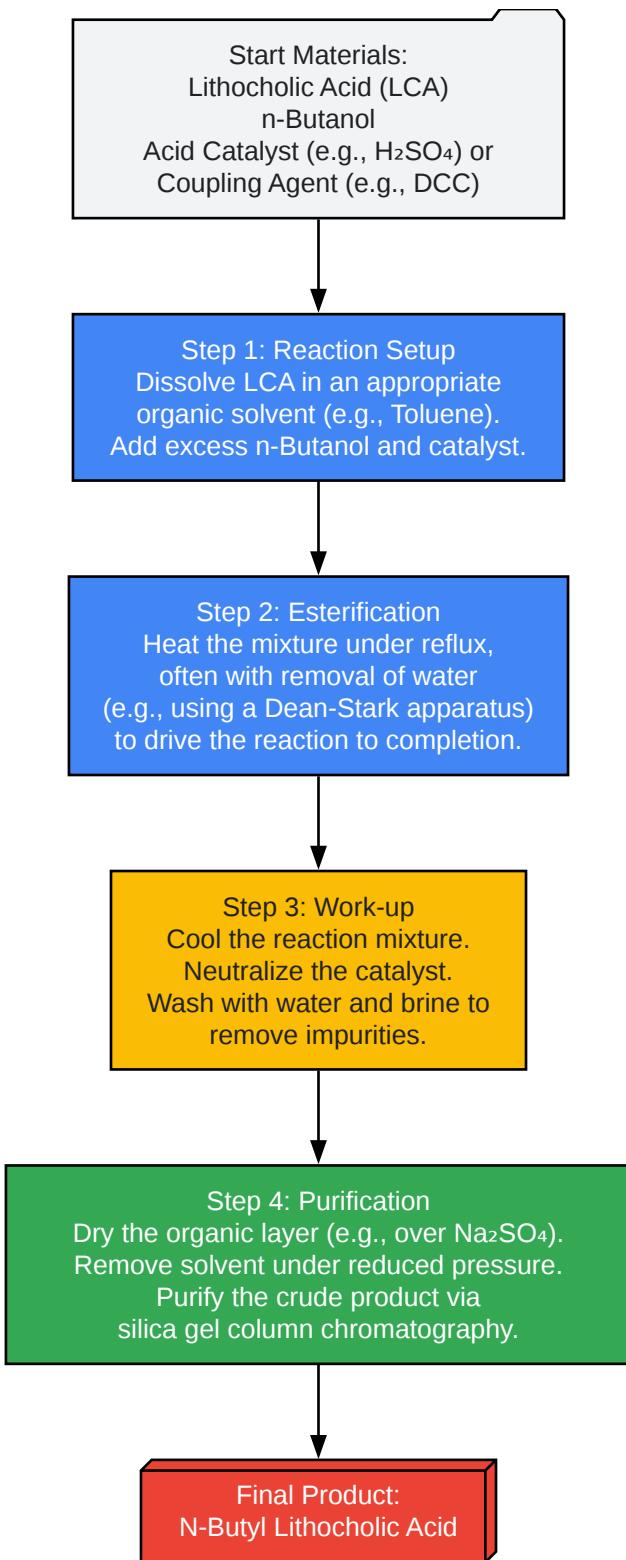
Signaling Pathways of the Parent Compound: Lithocholic Acid

N-Butyl lithocholic acid is a derivative of lithocholic acid (LCA), a potent signaling molecule that interacts with several nuclear and membrane receptors. The biological activities of **N-Butyl lithocholic acid** are understood in the context of its parent compound's mechanisms. LCA is a known agonist for the Vitamin D Receptor (VDR), Pregnen X Receptor (PXR), and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). Activation of these receptors modulates inflammatory responses, metabolic pathways, and cellular detoxification processes.

Vitamin D Receptor (VDR) Signaling

LCA is a high-affinity ligand for VDR. The binding of LCA to VDR initiates a signaling cascade that plays a crucial role in gut homeostasis and the detoxification of this otherwise toxic secondary bile acid. This pathway is a key mechanism for regulating the expression of genes involved in bile acid metabolism and transport.

[Click to download full resolution via product page](#)


Caption: Lithocholic acid (LCA) activation of the VDR signaling pathway.

Experimental Protocols

While specific, detailed protocols for the synthesis and biological assay of **N-Butyl lithocholic acid** are proprietary or not widely published, general methodologies can be inferred from related literature. Its most prominent recent application is in the formulation of lipid nanoparticles (LNPs) for mRNA vaccines.

General Synthesis Protocol for Lithocholic Acid Esters

The synthesis of **N-Butyl lithocholic acid** from lithocholic acid is a standard esterification reaction. The following workflow outlines the general steps involved.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **N-Butyl lithocholic acid**.

Application in Lipid Nanoparticle (LNP) Formulation

N-Butyl lithocholic acid has been successfully used as a structural lipid, replacing cholesterol, in LNP formulations for mRNA vaccines. This substitution has been shown to reduce the toxicity of the LNPs in the heart, spleen, and liver in murine models^[5]. The protocol involves the precise mixing of lipids with an mRNA payload.

Experimental Workflow: LNP Formulation for mRNA Delivery

- Lipid Stock Preparation: An ionizable lipid, a helper lipid (e.g., DSPC), a PEG-lipid, and a structural lipid (**N-Butyl lithocholic acid** instead of cholesterol) are dissolved in an organic solvent like ethanol.
- mRNA Preparation: The mRNA payload is diluted in an aqueous buffer at a low pH (e.g., citrate buffer).
- Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed using a microfluidic device. This process leads to the self-assembly of the lipids around the mRNA core, forming the LNP.
- Purification and Concentration: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS) to remove the ethanol and raise the pH. The sample is then concentrated.
- Characterization: The LNPs are characterized for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
- In Vitro/In Vivo Testing: The formulated LNPs are tested in cell culture or animal models to assess transfection efficiency, immunogenicity, and toxicity^{[6][7]}.

Biological Activity Assay: VDR Activation Reporter Assay

To quantify the ability of **N-Butyl lithocholic acid** to activate the Vitamin D Receptor, a luciferase reporter assay is a standard method.

- **Cell Culture and Transfection:** A suitable cell line (e.g., HEK293T or an intestinal cell line) is cultured. The cells are co-transfected with two plasmids: one expressing the human VDR and another containing a luciferase reporter gene under the control of a Vitamin D Response Element (VDRE). A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected to normalize for transfection efficiency.
- **Compound Treatment:** After transfection, the cells are treated with various concentrations of **N-Butyl lithocholic acid**. A known VDR agonist (like LCA or $1\alpha,25$ -dihydroxyvitamin D₃) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
- **Lysis and Luminescence Measurement:** Following an incubation period (e.g., 24 hours), the cells are lysed. The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferin substrate.
- **Data Analysis:** The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold activation is calculated relative to the vehicle control. An EC₅₀ value can be determined by fitting the dose-response data to a suitable model. A similar approach can be used for other receptors like TGR5, using an appropriate reporter construct (e.g., CRE-luciferase)[8] [9].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Butyl lithocholic acid | C₂₈H₄₈O₃ | CID 15056430 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Lithocholic Acid [drugfuture.com]
- 5. N-butyl Lithocholic Acid_TargetMol [targetmol.com]
- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]
- 8. Lithocholic acid controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-Butyl lithocholic acid chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602207#n-butyl-lithocholic-acid-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com